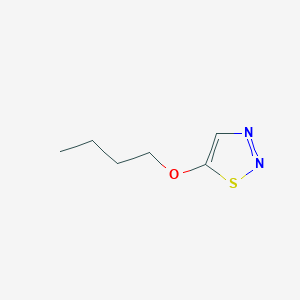

5-Butoxy-1,2,3-thiadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-butoxythiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c1-2-3-4-9-6-5-7-8-10-6/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZOLMYHOINFCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CN=NS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2,3 Thiadiazoles and 5 Substituted Derivatives

Classic Synthetic Strategies for 1,2,3-Thiadiazole (B1210528) Ring Formation

The foundational methods for constructing the 1,2,3-thiadiazole ring have been established for decades and remain central to the synthesis of its derivatives. wikipedia.org

Hurd-Mori Reaction and its Modern Adaptations

The Hurd-Mori reaction is a cornerstone in the synthesis of 1,2,3-thiadiazoles. wikipedia.orgbohrium.com This reaction involves the cyclization of hydrazones, which have an α-methylene group, using thionyl chloride (SOCl₂). wikipedia.orgbohrium.commdpi.com The hydrazones are typically derived from ketones. mdpi.comresearchgate.net The reaction is versatile and can be used to prepare a range of mono- and di-substituted 1,2,3-thiadiazoles. e-bookshelf.de

The general mechanism of the Hurd-Mori reaction is thought to proceed through the formation of intermediates, leading to the final ring structure. e-bookshelf.de While effective, the reaction can sometimes be accompanied by side reactions like chlorination and aromatization. e-bookshelf.de

Modern adaptations of the Hurd-Mori reaction have focused on improving yields and reaction conditions. One such improvement involves the use of sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂) in place of thionyl chloride, which in some cases, can lead to higher yields of the desired 1,2,3-thiadiazole. e-bookshelf.de Another modern approach is a metal-free methodology where N-tosylhydrazones react with elemental sulfur in the presence of tetrabutylammonium (B224687) iodide (TBAI) as a catalyst. mdpi.com This serves as a practical and improved alternative to the classic Hurd-Mori synthesis. mdpi.comorganic-chemistry.org

| Reagent/Catalyst | Substrate | Product | Key Features |

| Thionyl chloride (SOCl₂) | Hydrazones with α-methylene group | Substituted 1,2,3-thiadiazoles | Classic and widely used method. wikipedia.orgbohrium.commdpi.com |

| Sulfur dichloride (SCl₂) | Tosylhydrazones | 1,2,3-thiadiazoles | Can provide higher yields than SOCl₂ in some cases. e-bookshelf.de |

| TBAI/Sulfur | N-tosylhydrazones | Substituted aryl 1,2,3-thiadiazoles | Metal-free, improved Hurd-Mori approach. mdpi.com |

Wolff Synthesis via α-Diazo Thiocarbonyl Compounds

The Wolff synthesis represents another early and fundamental method for the formation of the 1,2,3-thiadiazole ring. wikipedia.orgpku.edu.cn This synthesis involves the reaction of α-diazo carbonyl compounds with a thionating agent. e-bookshelf.de Historically, diazo ketones were reacted with ammonium (B1175870) hydrosulfide (B80085) to yield disubstituted 1,2,3-thiadiazoles. e-bookshelf.de

The scope of the Wolff synthesis has been broadened by the development of new methods for diazo-transfer reactions, making the starting α-diazo carbonyl compounds more accessible. e-bookshelf.de A variety of thionating agents are now used, including Lawesson's reagent and phosphorus pentasulfide. e-bookshelf.depku.edu.cn It was initially believed that only molecules with a rigid cis-diazo ketone geometry could be converted, but it has since been shown that some conformationally flexible diazo carbonyl compounds can also undergo the cyclization. e-bookshelf.de The reaction proceeds through an α-diazo thiocarbonyl intermediate which adopts a cis-geometry in the transition state. e-bookshelf.de

Pechmann Synthesis: Cyclization of Diazoalkanes onto Carbon-Sulfur Double Bonds

The Pechmann synthesis is one of the earliest recorded methods for creating the 1,2,3-thiadiazole ring system, first described in 1896. e-bookshelf.depku.edu.cn The original reaction involved the cycloaddition of diazomethane (B1218177) with phenyl isothiocyanate. e-bookshelf.debhu.ac.in This method is a type of 1,3-dipolar cycloaddition. thieme-connect.de

Modifications to the Pechmann synthesis have been reported over the years. For instance, substituted isothiocyanates have been shown to react with diazoalkanes in a similar fashion. e-bookshelf.de An electronic interpretation of the reaction mechanism was later proposed to explain the formation of the observed products. e-bookshelf.de

Alternative Cyclization Pathways for 1,2,3-Thiadiazole Synthesis

Beyond the classic named reactions, other cyclization pathways have been developed. One such method is the oxidative cyclization of N-tosylhydrazones with elemental sulfur. pku.edu.cn This approach has been a focus of development due to the stability and ready availability of N-tosylhydrazones. wikipedia.org Various iodine-catalyzed cyclization reactions have been reported under different conditions, including the use of oxidants, photocatalysis, or electrochemical catalysis. wikipedia.org

Another approach involves the reaction of α-enolicdithioesters with tosyl azide (B81097) in a [3+2] cycloaddition to form 4,5-disubstituted 1,2,3-thiadiazoles. pku.edu.cn

Contemporary Synthetic Approaches for 1,2,3-Thiadiazole Scaffolds

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of 1,2,3-thiadiazoles.

Catalytic Reactions for Enhanced Efficiency and Regioselectivity

Catalytic systems have been introduced to improve the synthesis of 1,2,3-thiadiazoles. For example, an iodine/DMSO catalyzed cyclization of N-tosylhydrazones with sulfur has been developed. thieme-connect.denih.gov In this system, DMSO acts as both a solvent and an oxidant, allowing for the regeneration of the iodine catalyst. nih.gov This method is operationally simple and can be performed as a one-pot synthesis directly from ketones without isolating the N-tosylhydrazone intermediate. nih.gov

Visible light photocatalysis has also been employed for the synthesis of 1,2,3-thiadiazoles with good regioselectivity and broad functional group compatibility under mild conditions. organic-chemistry.org Furthermore, rhodium-catalyzed denitrogenative annulation reactions of 1,2,3-thiadiazoles with alkynes have emerged as a direct approach to synthesize densely functionalized thiophenes, showcasing the versatile reactivity of the 1,2,3-thiadiazole ring for further functionalization. The regiochemical outcome of these rhodium-catalyzed reactions is influenced by factors such as the ligand, solvent, and the electronic and steric properties of the substituents on both the 1,2,3-thiadiazole and the alkyne.

| Method | Catalyst/Reagent | Key Features |

| Oxidative Cyclization | I₂/DMSO | One-pot synthesis from ketones, uses DMSO as solvent and oxidant. nih.gov |

| Photocatalysis | Visible light/cercosporin (B1668469) | Mild, environmentally friendly, good regioselectivity. organic-chemistry.org |

| Denitrogenative Annulation | Rhodium(I) complexes | Forms functionalized thiophenes from 1,2,3-thiadiazoles and alkynes. |

Transition Metal-Free Cyclization Methodologies

The synthesis of 1,2,3-thiadiazoles has increasingly moved towards methods that avoid the use of transition metals, which are often toxic and costly. A prominent transition-metal-free approach is the Hurd-Mori reaction, which involves the cyclization of hydrazones having an α-methylene group with thionyl chloride to form the 1,2,3-thiadiazole ring. wikipedia.orge-bookshelf.de

Recent advancements have provided several improvements and alternatives to this classic reaction. One notable method involves the reaction of N-tosylhydrazones with elemental sulfur. organic-chemistry.org This process can be catalyzed by tetrabutylammonium iodide (TBAI), offering a facile and practical route to substituted 1,2,3-thiadiazoles under metal-free conditions. organic-chemistry.org Another efficient, metal-free protocol reacts N-tosylhydrazones with ammonium thiocyanate (B1210189) in ethanol (B145695) at room temperature, demonstrating wide substrate scope and good functional group tolerance. organic-chemistry.org

Furthermore, innovative one-pot syntheses have been developed. For instance, a cross-coupling cyclization of enaminones, tosylhydrazine, and elemental sulfur, mediated by iodine in dimethyl sulfoxide (B87167) (DMSO), yields 5-acyl-1,2,3-thiadiazoles without the need for a transition-metal catalyst. organic-chemistry.org Visible light-promoted photoredox catalysis represents another green, metal-free approach, using organic dyes like cercosporin to catalyze the formation of 1,2,3-thiadiazoles under mild conditions. organic-chemistry.org

Sustainable and Eco-Friendly Synthetic Procedures

In line with the principles of green chemistry, several sustainable and eco-friendly methods for synthesizing 1,2,3-thiadiazoles have been developed. These techniques aim to reduce reaction times, minimize waste, and use less hazardous materials.

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in organic synthesis, offering significant advantages such as dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.comresearchgate.net The Hurd-Mori cyclization, for example, can be efficiently conducted under microwave conditions. mdpi.com

One multi-step microwave-assisted synthesis involves the reaction of a hydrazide intermediate with ethyl 3-oxobutanoate to form a Schiff base, which is then cyclized with thionyl chloride (SOCl₂) to produce a 1,2,3-thiadiazole-5-carboxylate scaffold. mdpi.com In other examples, various heterocyclic systems fused with or attached to the 1,2,3-thiadiazole ring have been synthesized in high yields within minutes. mdpi.com

| Reactants | Conditions | Product Type | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Hydrazide intermediate, Ethyl 3-oxobutanoate, SOCl₂ | Microwave Irradiation | 1,2,3-Thiadiazole-5-carboxylate | Not Specified | Not Specified | mdpi.com |

| Substituted isothiocyanic ester | Microwave, Alkaline conditions, 90 °C | 1,2,4-Triazole with 1,2,3-thiadiazole substituent | 15 min | High | mdpi.com |

| 4-Amino-5-(5'-fluoro-2'-methoxybiphenyl-3-yl)-4H-1,2,4-triazole-3-thiol, Aromatic acids | Microwave Irradiation | Triazolo[3,4-b] wikipedia.orggoogle.comvulcanchem.com-thiadiazoles | 5 min | Higher than conventional |

Ultrasonic-Assisted Synthesis

The use of ultrasonic irradiation is another green chemistry technique that enhances reaction rates and yields, often under milder conditions than conventional methods. This method has been successfully applied to the synthesis of various heterocyclic compounds, including thiadiazoles. The advantages include shorter reaction times and improved energy efficiency. The synthesis of 1,4-disubstituted 1,2,3-triazoles, for instance, has been achieved in high yields (84-96%) using ultrasonic assistance. While specific examples for 5-butoxy-1,2,3-thiadiazole are not detailed, the general applicability of this method to heterocyclic synthesis suggests its potential for this target compound.

| Reactants | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Terminal isoxazole (B147169) ether alkynes, β-thymidine azide | Ultrasonic, Copper acetate, Sodium ascorbate | 1,4-Disubstituted 1,2,3-triazoles | 84-96% | |

| Thiocarbohydrazones, α-haloketones/esters | Ultrasonic, Solvent-free | 1,3-Thiazoles and 1,3,4-Thiadiazines | High |

Aqueous and Bio-Based Reaction Media

The use of water as a solvent is a cornerstone of green chemistry. An ultrasonic-assisted, one-pot protocol for synthesizing 3,5-disubstituted 1,2,4-thiadiazoles (a different isomer) has been reported in an aqueous medium at room temperature without any catalyst. This highlights the potential for developing similar aqueous-based syntheses for the 1,2,3-thiadiazole scaffold.

Synthetic Routes to 5-Butoxy-1,2,3-thiadiazole and Related Alkoxy Derivatives

The synthesis of 1,2,3-thiadiazoles substituted at the C-5 position with an alkoxy group, such as the butoxy group, presents a specific synthetic challenge. While general methods for the thiadiazole ring are well-established, direct routes to 5-alkoxy derivatives are not as commonly reported as those for other functionalities like thioalkyl or carboxyl groups.

Strategies for Introducing Alkoxy Groups at the C-5 Position of 1,2,3-Thiadiazoles

Direct synthesis of 5-alkoxy-1,2,3-thiadiazoles via common cyclization methods like the Hurd-Mori reaction would require specific hydrazone precursors that already contain the alkoxy moiety at the appropriate position. wikipedia.orgresearchgate.net For example, the synthesis of 4-carbalkoxy-5-thioalkyl-1,2,3-thiadiazoles proceeds from the reaction of 1,1-dithiomalonates with p-toluenesulfonyl azide, indicating a strategy where the C-5 substituent is introduced via the starting materials. tandfonline.com

A plausible, though not explicitly documented, strategy for obtaining 5-butoxy-1,2,3-thiadiazole could involve a multi-step sequence starting from a pre-formed thiadiazole ring. This might proceed through an intermediate such as a 5-halo-1,2,3-thiadiazole or a 5-mercapto-1,2,3-thiadiazole.

Nucleophilic Substitution on a 5-Halo-1,2,3-thiadiazole: Synthesis of a 5-chloro or 5-bromo-1,2,3-thiadiazole (B6260162) could provide a substrate for nucleophilic substitution. Reaction with sodium butoxide in an appropriate solvent would then displace the halide to form the target 5-butoxy-1,2,3-thiadiazole. The synthesis of 5-chloro derivatives has been described in the literature. e-bookshelf.de

Alkylation of a 5-Mercapto-1,2,3-thiadiazole derivative: A 5-mercapto-1,2,3-thiadiazole could potentially be converted to a 5-hydroxy derivative, which could then be alkylated with a butyl halide to yield the butoxy ether. However, the conversion of a mercapto group to a hydroxyl group on this specific heterocycle would need to be investigated. The synthesis of 5-mercapto-1,2,3-thiadiazoles is known. e-bookshelf.degoogle.com

These proposed routes are based on standard organic transformations and the known chemistry of related heterocyclic systems. Further research would be required to optimize the conditions for the specific synthesis of 5-butoxy-1,2,3-thiadiazole.

Derivatization of 1,2,3-Thiadiazoles with Butyl Ester Moieties

The introduction of a butoxy group onto the 1,2,3-thiadiazole ring is a key modification for creating compounds such as 5-Butoxy-1,2,3-thiadiazole. While direct synthesis of 5-Butoxy-1,2,3-thiadiazole is not extensively detailed in the provided literature, the synthesis of a complex 1,2,3-thiadiazole derivative of Butyl Glycyrrhetinate illustrates the incorporation of a butoxy moiety. researchgate.net

In a relevant study, the synthesis of a target 1,2,3-thiadiazole (5) involved the formation of the heterocyclic ring on a complex scaffold that already contained a butyl group. researchgate.net The characterization of the final product confirmed the presence of the butoxy group through nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

The structural confirmation of butoxy-substituted thiadiazoles relies heavily on spectroscopic methods. For the synthesized 1,2,3-thiadiazole of Butyl Glycyrrhetinate, ¹³C-NMR spectroscopy was crucial in identifying the carbon atoms of the butoxy group. researchgate.net

Table 1: ¹³C-NMR Spectroscopic Data for the Butoxy Moiety

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| O-C H₂-CH₂-CH₂-CH₃ | 64.1 |

| O-CH₂-C H₂-CH₂-CH₃ | 30.6 |

| O-CH₂-CH₂-C H₂-CH₃ | 18.5 |

| O-CH₂-CH₂-CH₂-C H₃ | 13.7 |

Data sourced from the synthesis of a 1,2,3-thiadiazole of Butyl Glycyrrhetinate. researchgate.net

While the above data pertains to a complex molecule, the characteristic signals for the butoxy group are expected to appear in similar regions for simpler compounds like 5-Butoxy-1,2,3-thiadiazole. For comparison, ¹H-NMR data for butoxy groups on other heterocyclic cores generally show multiplet signals between δ 1.0 and 1.8 ppm.

The molecular formula for 5-Butoxy-1,2,3-thiadiazole is C₆H₁₀N₂OS, with a corresponding molecular weight of 158.22 g/mol .

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 5-Butoxy-1,2,3-thiadiazole |

| 1,2,3-Thiadiazole of Butyl Glycyrrhetinate |

Reactivity and Chemical Transformations of 1,2,3 Thiadiazole Systems

Ring-Cleavage Reactions of 1,2,3-Thiadiazoles

The 1,2,3-thiadiazole (B1210528) ring system is notably prone to decomposition through thermal, photochemical, or base-catalyzed pathways. e-bookshelf.de These reactions typically proceed with the loss of dinitrogen (N₂) to generate highly reactive intermediates.

Thermal and Photochemical Decomposition : Upon heating or irradiation, 1,2,3-thiadiazoles can lose a molecule of nitrogen to form transient intermediates like thiirenes, which can then isomerize to more stable thioketenes. thieme-connect.deresearchgate.net For instance, the photolysis of 4-phenyl-1,2,3-thiadiazole (B1662399) has been shown to produce phenylthiirene. researchgate.net These reactive species can be trapped by various reagents or undergo further transformations.

Base-Catalyzed Ring Cleavage : The reaction of 1,2,3-thiadiazoles with strong bases is a well-established method for ring cleavage. For thiadiazoles that are unsubstituted at the C5 position, a strong base can abstract the C5 proton, leading to ring fragmentation, evolution of nitrogen, and the formation of an alkynethiolate. cdnsciencepub.comtandfonline.com This intermediate can then be alkylated to produce alkynyl thioethers. cdnsciencepub.com

Cleavage of Substituted Thiadiazoles : In the case of 5-substituted 1,2,3-thiadiazoles, such as 5-Butoxy-1,2,3-thiadiazole, the pathway is different as there is no proton at the C5 position to be abstracted. Instead, reaction with organometallic reagents (e.g., organolithium compounds) can initiate cleavage via nucleophilic attack on the sulfur atom. tandfonline.comrsc.org For example, the reaction of 5-chloro-1,2,3-thiadiazoles with organolithium reagents results in the formation of alkynyl sulfides through the loss of both nitrogen and the chloride anion. rsc.org A similar principle would apply to a 5-butoxy derivative, where the reaction course would be dictated by the specific base or nucleophile used.

| Reaction Type | Conditions | Substrate Example | Key Intermediate(s) | Major Product(s) | Reference |

|---|---|---|---|---|---|

| Thermal/Photochemical | Heat or UV light | 4-Phenyl-1,2,3-thiadiazole | Thiirene (B1235720), Thioketene | Rearrangement/dimerization products | thieme-connect.deresearchgate.net |

| Base-Catalyzed (C5-H) | Strong base (e.g., organolithium, NaNH₂) | 4-Phenyl-1,2,3-thiadiazole | Alkynethiolate | Alkynyl thioethers (after alkylation) | cdnsciencepub.com |

| Base-Catalyzed (C5-substituted) | Organometallic reagents (e.g., R-Li) | 5-Chloro-4-phenyl-1,2,3-thiadiazole | Alkynyl sulfide (B99878) precursor | Alkynyl sulfides | rsc.org |

Rearrangement Pathways to Alternative Heterocyclic Compounds

1,2,3-Thiadiazoles serve as precursors for the synthesis of other heterocyclic systems through various rearrangement reactions. These transformations often proceed through the same ring-opened intermediates generated during cleavage reactions.

Cornforth-Type Rearrangement : This rearrangement is observed in certain substituted 1,2,3-thiadiazoles. For example, 5-amino-1,2,3-thiadiazole derivatives can undergo rearrangement to furnish N-heteroarylamidines. mdpi.com A study described the conversion of 5-sulfonamido-1,2,3-triazole-4-carbothioamide sodium salts into 5-amino-1,2,3-thiadiazole-4-carboximidamides, which is a product of a Cornforth-type rearrangement. acs.orgnih.gov This process is thought to proceed via an intermediate diazo compound. acs.orgnih.gov

Dimroth Rearrangement : The Dimroth rearrangement and related transformations are common in azole chemistry. For 1,2,3-thiadiazoles, this often involves a reversible ring-opening to an α-diazothione intermediate, which can then recyclize. researchgate.netresearchgate.net For instance, 5-amino-1,2,3-thiadiazoles can rearrange to 5-mercapto-1,2,3-triazoles. researchgate.net This equilibrium is a key feature of the ring's reactivity.

Rearrangement to Thiophenes : Rhodium-catalyzed transannulation reactions between 1,2,3-thiadiazoles and alkynes provide a highly regioselective route to fully substituted thiophenes. This reaction proceeds through the generation of a rhodium thiavinyl carbene intermediate after the extrusion of nitrogen. researchgate.net

| Rearrangement Type | Starting Material | Conditions | Product Heterocycle | Reference |

|---|---|---|---|---|

| Cornforth-Type | 5-Amino-1,2,3-thiadiazole derivatives | Neutral protic or acidic medium | 1,2,3-Triazoles, Amidines | mdpi.comacs.org |

| Dimroth Rearrangement | 5-Amino-1,2,3-thiadiazoles | Varies (e.g., heating) | 5-Mercapto-1,2,3-triazoles | researchgate.net |

| Rhodium-Catalyzed Transannulation | 1,2,3-Thiadiazoles and alkynes | Rhodium catalyst | Thiophenes | researchgate.net |

Electrophilic and Nucleophilic Substitution Patterns on the 1,2,3-Thiadiazole Ring

The electronic distribution within the 1,2,3-thiadiazole ring governs its reactivity towards electrophiles and nucleophiles.

Electronic Properties : The 1,2,3-thiadiazole ring is considered a π-excessive system. chemicalbook.com Electron density calculations show that the sulfur atom has the highest electron density, followed by the nitrogen atoms. Conversely, the carbon atoms at positions C4 and C5 are relatively electron-deficient. chemicalbook.com This electronic arrangement makes the carbon atoms resistant to electrophilic attack but susceptible to nucleophilic substitution. chemicalbook.com

Electrophilic Substitution : Due to the low electron density on the ring carbons, electrophilic substitution at these positions is not facile. chemicalbook.com Instead, electrophiles like alkylating agents (e.g., dimethyl sulfate) preferentially attack the nitrogen atoms, leading to quaternization and the formation of a mixture of 2- and 3-methyl-1,2,3-thiadiazolium salts. chemicalbook.comthieme-connect.de

Nucleophilic Substitution : The electron-deficient nature of the C5 carbon makes it the primary site for nucleophilic attack. chemicalbook.com Nucleophilic substitution of a leaving group at the C5 position is a viable reaction. While 5-Butoxy-1,2,3-thiadiazole itself has a butoxy group, its synthesis would likely involve the nucleophilic displacement of a good leaving group (like a halogen) from a precursor. For example, studies on benzo-fused 1,2,3-thiadiazoles have shown that a chlorine atom can be displaced by various nucleophiles. thieme-connect.denih.gov

| Reaction Type | Site of Attack | Reagent Type | Example Product(s) | Reference |

|---|---|---|---|---|

| Electrophilic Substitution | N2 and N3 atoms | Alkyl halides, Meerwein's reagent | N-alkylated 1,2,3-thiadiazolium salts | chemicalbook.comthieme-connect.de |

| Nucleophilic Substitution | C5 position | Amines, Alkoxides, Thiolates | 5-amino, 5-alkoxy, 5-thioalkyl-1,2,3-thiadiazoles | chemicalbook.comthieme-connect.denih.gov |

Tautomeric Equilibria and their Influence on Chemical Reactivity

Tautomerism can significantly influence the chemical behavior of heterocyclic compounds.

Prototropic Tautomerism : For the 1,2,3-thiadiazole ring itself, or for derivatives like 5-Butoxy-1,2,3-thiadiazole, classical proton-transfer tautomerism is not a significant feature. However, when the ring is substituted with groups containing mobile protons, such as amino, hydroxyl, or mercapto groups, tautomeric forms can exist. arabjchem.orgisres.org For example, 2-amino-1,3,4-thiadiazoles exist predominantly in the amino form rather than the imino tautomer. arabjchem.org

Ring-Chain Tautomerism (Dimroth-Type Equilibrium) : A crucial aspect of 1,2,3-thiadiazole reactivity is a form of valence tautomerism known as the Dimroth-type equilibrium. The heterocyclic ring can exist in equilibrium with its ring-opened isomer, an α-diazothione species. researchgate.netuow.edu.au This equilibrium is fundamental to the reactivity of the system, as the α-diazothione intermediate is central to many of the ring-cleavage and rearrangement reactions. researchgate.netresearchgate.net The presence of an electron-donating butoxy group at the C5 position would be expected to influence this equilibrium, potentially affecting the rate and pathway of subsequent transformations like denitrogenation.

Spectroscopic Characterization Techniques in 1,2,3 Thiadiazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, HSQC, HMBC)

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. For 5-butoxy-1,2,3-thiadiazole, a complete NMR analysis would provide definitive evidence of its constitution.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals corresponding to the protons of the butoxy group. There is no proton directly attached to the thiadiazole ring at the 4 or 5 positions. Based on data for various butoxy-substituted aromatic and heterocyclic compounds, the following signals for the n-butoxy group are anticipated vulcanchem.comrsc.org:

A triplet for the terminal methyl group (CH₃) protons at approximately 0.9-1.0 ppm.

A sextet or multiplet for the C3'-methylene group (CH₂CH₃) protons around 1.4-1.6 ppm.

A quintet or multiplet for the C2'-methylene group (OCH₂CH₂) protons around 1.7-1.9 ppm.

A triplet for the C1'-methylene group (OCH₂) protons, which are adjacent to the oxygen atom, shifted further downfield to approximately 4.0-4.5 ppm vulcanchem.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for all six carbon atoms in the molecule. The carbon of the thiadiazole ring without a substituent (C4) is expected to have a chemical shift in the range of δ 133-136 ppm, as seen in related 4-substituted-1,2,3-thiadiazoles nih.gov. The C5 carbon, being attached to the electron-donating oxygen atom of the butoxy group, would be significantly downfield, likely in the range of δ 155-172 ppm. For comparison, the C5 carbon in 2-benzoylamino-5-ethoxy-1,3,4-thiadiazole appears at δ 171.1 ppm semanticscholar.org.

The expected chemical shifts for the butoxy group carbons are based on analogous structures rsc.orgacs.org:

C1' (OCH₂): δ 68-74 ppm

C2' (OCH₂CH₂): δ 31-32 ppm

C3' (CH₂CH₃): δ 19-20 ppm

C4' (CH₃): δ 13-14 ppm

2D NMR (HSQC, HMBC): Heteronuclear Single Quantum Coherence (HSQC) experiments would be used to correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would be crucial for establishing the connectivity between the butoxy group and the thiadiazole ring. It would show long-range correlations (over two to three bonds) between the OCH₂ protons of the butoxy group and the C5 carbon of the thiadiazole ring.

Table 1: Predicted NMR Spectroscopic Data for 5-Butoxy-1,2,3-thiadiazole This table is generated based on expected values from analogous compounds.

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | C4-H (on thiadiazole ring) | ~8.6-8.9 | Singlet (s) |

| -OCH₂- (C1') | ~4.0-4.5 | Triplet (t) | |

| -OCH₂CH₂- (C2') | ~1.7-1.9 | Multiplet (m) | |

| -CH₂CH₃ (C3') | ~1.4-1.6 | Multiplet (m) | |

| -CH₃ (C4') | ~0.9-1.0 | Triplet (t) | |

| ¹³C NMR | C4 (thiadiazole) | ~133-136 | - |

| C5 (thiadiazole) | ~155-172 | - | |

| -OCH₂- (C1') | ~68-74 | - | |

| -OCH₂CH₂- (C2') | ~31-32 | - | |

| -CH₂CH₃ (C3') | ~19-20 | - | |

| -CH₃ (C4') | ~13-14 | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-butoxy-1,2,3-thiadiazole would be expected to show several characteristic absorption bands. The C-H stretching vibrations of the aliphatic butoxy group would appear in the region of 2850-3000 cm⁻¹ scispace.comajol.info. The C-O stretching vibration of the alkoxy group would likely be observed around 1150-1275 cm⁻¹ nih.govscispace.com. The 1,2,3-thiadiazole (B1210528) ring itself contributes to several bands in the fingerprint region (below 1600 cm⁻¹), including C=N and N=N stretching vibrations, which are often found in the 1400-1650 cm⁻¹ range, and ring stretching vibrations at lower wavenumbers nih.govdergipark.org.tr.

Table 2: Predicted IR Absorption Bands for 5-Butoxy-1,2,3-thiadiazole This table is generated based on expected values from analogous compounds.

| Predicted Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 2850-3000 | Aliphatic C-H stretching (butoxy group) | scispace.comajol.info |

| 1400-1650 | C=N / N=N stretching (thiadiazole ring) | nih.gov |

| 1150-1275 | C-O stretching (alkoxy group) | nih.govscispace.com |

| 900-1000 | Thiadiazole ring vibrations | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. 1,2,3-Thiadiazole derivatives typically exhibit absorption maxima in the UV region. The photochemistry of various 1,2,3-thiadiazoles has been studied, indicating they absorb UV light, often with an excitation wavelength around 266 nm used in experiments rsc.orgchemmethod.com. The presence of the alkoxy group at the C5 position is expected to cause a slight shift in the absorption maximum compared to the unsubstituted parent ring. The spectrum would likely show one or more absorption bands corresponding to π→π* and n→π* transitions within the heterocyclic system.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a key technique for determining the molecular weight and elemental formula of a compound. For 5-butoxy-1,2,3-thiadiazole (C₆H₁₀N₂OS), the expected exact mass would be calculated for high-resolution mass spectrometry (HRMS) to confirm its elemental composition.

The primary fragmentation pathway for 1,2,3-thiadiazoles under electron ionization (EI) involves the characteristic loss of a molecule of nitrogen (N₂), which has a mass of 28 Da nih.gov. This would result in a prominent [M-28]⁺ fragment ion. Subsequent fragmentation of the butoxy chain would also be expected, leading to ions from the loss of butene (C₄H₈) or other smaller alkyl fragments.

Table 3: Predicted Mass Spectrometry Data for 5-Butoxy-1,2,3-thiadiazole This table is generated based on expected values from analogous compounds.

| m/z (Mass/Charge Ratio) | Assignment | Notes |

|---|---|---|

| 158 | [M]⁺ | Molecular ion peak |

| 130 | [M - N₂]⁺ | Characteristic loss of nitrogen from the thiadiazole ring nih.gov |

| 102 | [M - C₄H₈]⁺ | Loss of butene from the butoxy side chain |

| 74 | [M - N₂ - C₄H₈]⁺ | Loss of nitrogen and butene |

Elemental Analysis (CHN/S)

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. For a pure sample of 5-butoxy-1,2,3-thiadiazole (C₆H₁₀N₂OS, Molecular Weight: 158.23 g/mol ), the theoretical elemental composition would be compared against experimental values to verify its purity and empirical formula.

Table 4: Theoretical Elemental Composition of 5-Butoxy-1,2,3-thiadiazole

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 45.54% |

| Hydrogen (H) | 6.37% |

| Nitrogen (N) | 17.70% |

| Oxygen (O) | 10.11% |

| Sulfur (S) | 20.27% |

X-ray Diffraction (XRD) for Single Crystal Structural Elucidation

X-ray crystallography on a suitable single crystal provides the most definitive structural proof, yielding precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. While the crystal structures of many 1,2,3-thiadiazole derivatives have been reported, a search of the available literature did not yield a solved crystal structure for 5-butoxy-1,2,3-thiadiazole itself. If a single crystal could be grown, XRD analysis would confirm the planarity of the thiadiazole ring and the conformation of the butoxy side chain.

Computational Chemistry and Theoretical Studies of 1,2,3 Thiadiazoles

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to elucidating the electronic properties and predicting the reactivity of molecules like 1,2,3-thiadiazoles. These methods are used to determine the distribution of electrons within the molecule, identify the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and calculate the energy gap between them.

The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. For the broader class of thiadiazoles, these calculations have been used to understand their inhibitory mechanisms and interaction behaviors. jmaterenvironsci.com Studies on substituted thieno[3,4-c] aip.orgtandfonline.comacs.orgthiadiazole derivatives, for instance, have shown that a reduced HOMO-LUMO gap is a key factor in their near-infrared absorption properties. rsc.org

Quantum mechanical methods, such as the complete active space self-consistent field second-order perturbation theory (CASPT2), have been employed to study the photoinduced rearrangement reactions of the 1,2,3-thiadiazole (B1210528) ring. aip.org These calculations reveal that the decay from excited states back to the ground state is an ultrafast process. aip.org Furthermore, quantum yield calculations for substituted 1,2,3-thiadiazoles have estimated the formation of key intermediates, providing a quantitative measure of reaction pathways. aip.org For example, the quantum yield for thiirene (B1235720) formation from 4-methyl-5-carboethoxy-1,2,3-thiadiazole is estimated at 0.6. aip.org

The electrostatic potential mapped on the molecular surface is another valuable output, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). This mapping helps predict sites for electrophilic and nucleophilic attack. For benzo-bis-thiadiazoles, these maps have been generated to compare the electron-deficiency of different isomers. mdpi.com

Density Functional Theory (DFT) Studies for Molecular Geometry and Physicochemical Attributes

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure and various physicochemical properties of molecules with high accuracy. jocpr.com DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry, determining precise bond lengths, bond angles, and dihedral angles. jocpr.comrepositorioinstitucional.mxchimicatechnoacta.ru

For thiadiazole systems, DFT studies have confirmed their planar equilibrium structures. researchgate.net The B3LYP functional, in particular, has been shown to provide the best agreement with experimental data for the geometry of thiadiazoline isomers. repositorioinstitucional.mx Such calculations can predict how substituents, like the butoxy group in 5-butoxy-1,2,3-thiadiazole, would influence the geometry of the parent ring. The introduction of substituents can tune the HOMO and LUMO energy levels, leading to significant shifts. researchgate.net

DFT is also instrumental in calculating other physicochemical attributes. The HOMO-LUMO energy gap, derived from DFT, is linked to chemical hardness and can be considered a measure of aromaticity. researchgate.netrepositorioinstitucional.mx Furthermore, DFT calculations can determine electronic properties such as ionization potential, electron affinity, and dipole moments, which are crucial for understanding a molecule's behavior in electric fields and its interaction with other molecules. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for a Substituted 1,2,5-Thiadiazole (B1195012) Ring This table presents illustrative data based on calculations for chloro-fluoro-1,2,5-thiadiazole at the B3LYP/aug-cc-pV(T+d)Z level to demonstrate typical outputs of DFT studies. Specific values for 5-butoxy-1,2,3-thiadiazole would require dedicated calculations.

| Parameter | Bond/Angle | Calculated Value (Å or °) | Reference |

|---|---|---|---|

| Bond Length | C-C | 1.431 Å | researchgate.net |

| Bond Length | C-N | 1.328 Å | researchgate.net |

| Bond Length | N-S | 1.628 Å | researchgate.net |

| Bond Angle | C-N-S | 109.8° | researchgate.net |

| Bond Angle | N-S-N | 99.9° | researchgate.net |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity. Numerous studies have utilized molecular docking to investigate the interaction of thiadiazole derivatives with various biological targets. tandfonline.comacs.orgdergipark.org.tr

In these simulations, the ligand is placed in the binding site of the protein, and its conformation and orientation are sampled to find the pose with the most favorable binding energy. acs.org For example, docking studies on novel 1,3,4-thiadiazole (B1197879) derivatives identified compounds with high binding affinities for epidermal growth factor receptor (EGFR), a key target in cancer therapy. dergipark.org.tr The results highlighted strong hydrogen bonding and hydrophobic interactions with essential amino acid residues. dergipark.org.tr Similarly, docking has been used to identify thiadiazole derivatives as potential inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are targets in Alzheimer's disease research. tandfonline.comnih.gov

Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the ligand-protein complex over time. dergipark.org.trnih.gov MD simulations provide a dynamic view of the interactions, confirming whether the binding pose predicted by docking is stable. tandfonline.com Analyses of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) from MD trajectories can confirm the structural stability of the complex. dergipark.org.tr

Table 2: Illustrative Molecular Docking Results for Thiadiazole Derivatives This table shows example data for hypothetical thiadiazole compounds docked against a protein target to illustrate the typical output of such studies.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference Concept |

|---|---|---|---|---|

| Thiadiazole Derivative A | EGFR | -9.5 | THR766, THR830 | dergipark.org.tr |

| Thiadiazole Derivative B | AChE | -10.2 | TYR121, TRP279 | tandfonline.comnih.gov |

| Thiadiazole Derivative C | CYP51 | -10.9 | MET508 | acs.org |

In Silico Approaches to Structure-Activity Relationship (SAR) Prediction and Validation

In silico Structure-Activity Relationship (SAR) studies use computational models to correlate the chemical structure of compounds with their biological activity. These approaches are vital for optimizing lead compounds in drug development by predicting how modifications to a molecule's structure will affect its potency and other properties.

For thiadiazole derivatives, SAR studies have shown that the nature, number, and position of substituents on the phenyl rings or the thiadiazole core are primary determinants of biological activity. nih.govfrontiersin.org For instance, in a series of triazinoindole-based thiadiazoles designed as α-glucosidase inhibitors, SAR analysis revealed that different substitutions on the phenyl group led to a wide range of inhibitory activities. nih.gov Similarly, studies on 1,3,4-thiadiazole-fused compounds showed that electron-withdrawing groups, such as fluorine, in specific positions on an attached phenyl ring enhanced inhibitory activity against α-amylase. frontiersin.org The presence of a stronger electron-withdrawing effect was correlated with a greater tendency to interact with the enzyme's active site. frontiersin.org

These in silico predictions are often validated through synthesis and in vitro testing. nih.govjst.go.jp Molecular docking can further support SAR findings by providing a visual and energetic rationale for why certain substitutions lead to better binding. nih.govnih.gov

Table 3: Example of a Structure-Activity Relationship (SAR) for Phenyl-Substituted Thiadiazoles This table provides a hypothetical illustration of SAR based on findings for various thiadiazole series.

| Compound Series | Substitution on Phenyl Ring | Position | Observed Activity Trend | Reference Concept |

|---|---|---|---|---|

| Series X | -F (Fluoro) | ortho, para | High Activity | frontiersin.org |

| Series X | -F (Fluoro) | meta | Moderate Activity | frontiersin.org |

| Series X | -Cl (Chloro) | para | Lower Activity than Fluoro | frontiersin.org |

| Series Y | -CH3 (Methyl) | para | Higher Activity than ortho/meta | frontiersin.org |

Theoretical Investigations of Reaction Mechanisms and Tautomerism

Theoretical chemistry plays a crucial role in investigating reaction mechanisms that are difficult to study experimentally. For 1,2,3-thiadiazoles, computational studies have explored their formation and decomposition pathways. The cyclization of α-diazothiocarbonyl compounds to form the 1,2,3-thiadiazole ring is a very fast 1,5-electrocyclic reaction that proceeds with a low energy barrier. researchgate.net Theoretical studies on the photoinduced Wolff rearrangement of 1,2,3-thiadiazole have detailed the steps involved, noting that a stepwise mechanism via a thiocarbene intermediate is unfavorable. aip.org

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is another area explored by theoretical methods. Thiadiazoles with amino or mercapto substituents can exist in various tautomeric forms. jocpr.com DFT calculations have been used to study the tautomeric equilibrium of compounds like 2-amino-1,3,4-thiadiazole. researchgate.net These studies investigate proton transfer between different nitrogen atoms or between nitrogen and carbon, leading to multiple isomers. researchgate.net Calculations consistently show that the amino tautomer is strongly favored over the imino forms, and this preference is generally unaffected by substituents or solvents. researchgate.net Similarly, theoretical studies on 2-azido-1,3,4-thiadiazole have demonstrated that the azido (B1232118) form is more stable than its cyclized tetrazole tautomer. sciencepublishinggroup.com In another study, the keto-enol tautomerism of a complex 1,3,4-thiadiazole derivative was confirmed, with calculations showing that the favored form depends on solvent polarity. mdpi.com

Medicinal Chemistry Applications and Structure Activity Relationship Sar of 1,2,3 Thiadiazoles

The 1,2,3-Thiadiazole (B1210528) Scaffold as a Versatile Pharmacophore in Drug Discovery

The 1,2,3-thiadiazole nucleus is a five-membered aromatic ring containing one sulfur and two adjacent nitrogen atoms. This structural unit is a key pharmacophore, a molecular feature responsible for a drug's biological activity. Its versatility stems from the unique electronic properties and the ability to act as a bioisosteric replacement for other functional groups, which can enhance a molecule's therapeutic efficacy. mdpi.comresearchgate.net The presence of heteroatoms in the ring allows for various intermolecular interactions with biological targets. mdpi.com

Researchers have extensively explored the synthesis and modification of 1,2,3-thiadiazole derivatives to develop new therapeutic agents. mdpi.comresearchgate.net These efforts have led to the discovery of compounds with a wide range of activities, including antimicrobial, antiviral, anticancer, and insecticidal properties. mdpi.com The ability to introduce different substituents onto the thiadiazole ring provides a powerful tool for modulating the pharmacological profile of these molecules. mdpi.com

Structure-Activity Relationships of 5-Substituted-1,2,3-thiadiazole Derivatives

The biological activity of 1,2,3-thiadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. The structure-activity relationship (SAR) studies aim to understand how these chemical modifications influence the compound's interaction with its biological target, ultimately affecting its potency and selectivity. mdpi.com

Influence of Alkyl and Cyclic Alkyl Substituents on Biological Activity

The introduction of alkyl and cyclic alkyl groups at the 5-position of the 1,2,3-thiadiazole ring can significantly impact biological activity. The size, shape, and lipophilicity of these substituents play a crucial role. For instance, in a series of 5-(nitroaryl)-1,3,4-thiadiazoles, the structure of the alkyl pendent group at the 2-position was found to dramatically impact the anti-Helicobacter pylori activity. researchgate.net

| Compound | Substituent at Position 5 | Observed Biological Activity |

| 2-ethylsulfinyl-5-(5-nitro-2-thienyl)-1,3,4-thiadiazole | -(SO)CH2CH3 | Potent anti-Helicobacter pylori activity researchgate.net |

This table presents an example of how an alkyl-containing substituent influences biological activity.

Impact of Halogenated Substituents on Biological Activity

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. In the context of 1,2,3-thiadiazole derivatives, halogenation can lead to enhanced potency. For example, a study on 1,2,3-thiadiazole derivatives as anti-HIV-1 agents revealed that the presence of a 2,4-dibromo substitution on a phenyl ring significantly increased the antiviral potential compared to other substituents. mdpi.com

In another study, halogen-substituted analogs of 1,3,4-thiadiazole-fused- mdpi.comnih.govclockss.org-thiadiazoles were evaluated as inhibitors of α-amylase and α-glucosidase. It was observed that compounds with a fluorine atom at the ortho-, meta-, or para-position of the phenyl ring showed better activity than those with a chlorine atom, suggesting that a stronger electron-withdrawing effect enhances interaction with the enzyme's active site. frontiersin.org

| Compound | Halogenated Substituent | Target | Key Finding |

| 1,2,3-thiadiazole derivative | 2,4-Br2 on phenyl ring | HIV-1 | Significantly increased antiviral potential mdpi.com |

| Fused 1,3,4-thiadiazole (B1197879) derivative | -F at ortho-, meta-, or para-position of phenyl ring | α-amylase and α-glucosidase | Better activity than -Cl analogs frontiersin.org |

This table illustrates the impact of halogenated substituents on the biological activity of thiadiazole derivatives.

Effects of Butoxy and Other Alkoxy Groups on Lipophilicity and Pharmacokinetic Relevance

Alkoxy groups, such as a butoxy group, are often introduced to modify the lipophilicity of a compound. Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME), collectively known as its pharmacokinetic profile. Increasing the length of the alkoxy chain generally increases lipophilicity, which can enhance membrane permeability and oral absorption.

Pharmacological Activities of 1,2,3-Thiadiazole Derivatives in Research Contexts

The versatile 1,2,3-thiadiazole scaffold has been incorporated into a multitude of compounds with a broad spectrum of pharmacological activities, making it a subject of intense research. mdpi.cominnovareacademics.in

Antimicrobial Research: Antibacterial, Antifungal, Antiamoebic, Antiparasitic Activities

1,2,3-Thiadiazole derivatives have demonstrated significant potential as antimicrobial agents. mdpi.commdpi.com They have been shown to be active against a variety of pathogens, including bacteria, fungi, and parasites. mdpi.comnih.gov

Antibacterial and Antifungal Activity:

Several studies have highlighted the antibacterial and antifungal properties of 1,2,3-thiadiazole derivatives. For instance, certain 1,2,3-thia- and 1,2,3-selenadiazole derivatives were found to be active against the yeast-like fungi Candida albicans. nih.gov Specifically, compound 4a was active against the Gram-negative bacterium Escherichia coli, while compound 4c showed activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov Another study reported that newly synthesized 1,2,3-thiadiazole derivatives were highly active against both Gram-positive and Gram-negative bacteria. nih.gov

| Compound/Derivative | Target Organism | Type of Activity |

| 1,2,3-Thiadiazole derivatives | Candida albicans | Antifungal nih.gov |

| Compound 4a (a 1,2,3-thiadiazole derivative) | Escherichia coli | Antibacterial (Gram-negative) nih.gov |

| Compound 4c (a 1,2,3-thiadiazole derivative) | Staphylococcus aureus | Antibacterial (Gram-positive) nih.gov |

| Novel 1,2,3-thiadiazole derivatives | Gram-positive and Gram-negative bacteria | Antibacterial nih.gov |

This table summarizes the antibacterial and antifungal activities of various 1,2,3-thiadiazole derivatives.

Antiamoebic and Antiparasitic Activity:

The 1,2,3-thiadiazole scaffold has also been explored for its potential in developing antiamoebic and antiparasitic agents. mdpi.com The broad biological profile of this heterocyclic system makes it an attractive starting point for the design of new drugs to combat parasitic infections.

Antiviral Research

The 1,2,3-thiadiazole nucleus is a recognized structural motif in the design of antiviral agents. mdpi.com Research has demonstrated the efficacy of its derivatives against a range of viruses, including the Hepatitis B virus (HBV) and the Tobacco Mosaic Virus (TMV). mdpi.com

A study by Dong et al. explored a series of acrylamide (B121943) derivatives containing a 1,2,3-thiadiazole ring as potential inhibitors of HBV replication. Their findings revealed that certain compounds exhibited potent antiviral activity. For instance, one derivative featuring a piperidine (B6355638) moiety linked to the thiadiazole ring displayed an IC₅₀ value of 3.59 µg/mL, which was more potent than the reference drug lamivudine (B182088) (IC₅₀ = 14.8 µg/mL). mdpi.com Structure-activity relationship (SAR) studies in this research indicated that substitutions on an associated phenyl ring significantly influenced the inhibitory action, with para-substituted compounds generally showing more cytotoxicity than ortho-substituted ones. mdpi.com

In another area of antiviral research, tetrazole-based 1,2,3-thiadiazole derivatives have been evaluated for their activity against TMV. mdpi.com Some of these compounds demonstrated higher anti-TMV activity than the commercial antiviral drug ribavirin (B1680618) at the same concentration. mdpi.com Furthermore, a carbohydrazide (B1668358) derivative incorporating a thiophene (B33073) and a 1,2,3-thiadiazole ring showed potent anti-TMV activity and also acted as a plant elicitor, demonstrating dual functionality. mdpi.com

Table 1: Antiviral Activity of Selected 1,2,3-Thiadiazole Derivatives This table presents data for analogue compounds, as specific data for 5-Butoxy-1,2,3-thiadiazole was not available in the cited sources.

| Compound Structure/Description | Target Virus | Activity (IC₅₀) | Source |

| Piperidine-based 1,2,3-thiadiazole derivative | Hepatitis B Virus (HBV) | 3.59 µg/mL | mdpi.com |

| Lamivudine (Reference Drug) | Hepatitis B Virus (HBV) | 14.8 µg/mL | mdpi.com |

| Tetrazole-based 1,2,3-thiadiazole derivatives | Tobacco Mosaic Virus (TMV) | Higher activity than Ribavirin | mdpi.com |

Anticancer and Antitumor Investigations

The thiadiazole scaffold is a prominent feature in the development of novel anticancer agents, with derivatives showing activity against various cancer cell lines. mdpi.comgavinpublishers.com The mesoionic nature of thiadiazoles may allow them to cross cellular membranes, enhancing their potential as therapeutic agents. The 1,2,3-thiadiazole isomer, in particular, has been incorporated into various molecular frameworks to explore antitumor properties. mdpi.com

For example, research into 4,5-diaryl-1,2,3-thiadiazole derivatives identified compounds with significant tumor growth inhibition. One such derivative demonstrated an 81.0% inhibition rate against murine sarcoma S180 cells at a dose of 40 mg/kg. In another study, dehydroepiandrosterone (B1670201) (DHEA) derivatives fused with a 1,2,3-thiadiazole ring were synthesized and tested against the human breast cancer T47D cell line. The most potent of these compounds exhibited IC₅₀ values between 0.042 and 0.058 µM, comparable to the reference drug adriamycin (IC₅₀ = 0.04 µM).

Table 2: Anticancer Activity of Selected 1,2,3-Thiadiazole Analogues This table presents data for analogue compounds, as specific data for 5-Butoxy-1,2,3-thiadiazole was not available in the cited sources.

| Compound Class/Description | Cancer Cell Line | Activity | Source |

| 4,5-Diaryl-1,2,3-thiadiazole derivative | Sarcoma S180 (in mice) | 81.0% tumor inhibition at 40 mg/kg | |

| D-ring fused 1,2,3-thiadiazole-DHEA derivative | Human Breast Cancer (T47D) | IC₅₀ = 0.042 - 0.058 µM | |

| Adriamycin (Reference Drug) | Human Breast Cancer (T47D) | IC₅₀ = 0.04 µM |

Agrochemical Research: Plant Activators and Insecticidal Properties

In the agrochemical sector, 1,2,3-thiadiazole derivatives are recognized for their roles as plant activators and insecticides. mdpi.comresearchgate.net

Plant Activators: Plant activators are compounds that induce systemic acquired resistance (SAR) in plants, providing broad-spectrum and long-lasting protection against pathogens like fungi, bacteria, and viruses. rhhz.net The 1,2,3-thiadiazole moiety is a key pharmacophore in several commercial and experimental plant activators. rhhz.net For instance, S-methyl-benzo researchgate.netscilit.commdpi.comthiadiazole-7-carbothioate (BTH) is a well-known commercial plant activator that protects crops by stimulating their inherent defense mechanisms. rhhz.net Research on novel plant activators has explored various 1,2,3-thiadiazole-carboxylate derivatives. mdpi.comrhhz.net Studies have shown that compounds with a thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate scaffold exhibit significant efficacy against a range of plant diseases, in some cases exceeding the performance of BTH. rhhz.net A European patent also describes 1,2,3-thiadiazole derivatives, which can include alkoxy groups, for the regulation of plant diseases. google.com.na

Insecticidal Properties: The 1,2,3-thiadiazole scaffold has also been utilized in the synthesis of compounds with insecticidal activity. mdpi.comsioc-journal.cn For example, N-tert-butyl-N,N′-diacylhydrazines containing a 1,2,3-thiadiazole ring have shown notable activity against pests like Plutella xylostella L. (diamondback moth) and Culex pipiens pallens (common house mosquito). In one study, a specific derivative achieved 79% mortality against Plutella xylostella L. at a concentration of 200 µg/mL. Another study focusing on combining 1,2,3-thiadiazole and 1,3,4-thiadiazole moieties found that several of the resulting compounds exhibited 100% insecticidal activity against Culex pipiens pallen at a low concentration of 5 µg/mL. sioc-journal.cn

While these findings underscore the potential of the 1,2,3-thiadiazole core in agrochemicals, specific data on the activity of 5-Butoxy-1,2,3-thiadiazole is not detailed in the reviewed literature.

Table 3: Agrochemical Activity of Selected 1,2,3-Thiadiazole Derivatives This table presents data for analogue compounds, as specific data for 5-Butoxy-1,2,3-thiadiazole was not available in the cited sources.

| Compound Class/Description | Application | Target Organism/Disease | Activity | Source |

| Thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate | Plant Activator | M. melonis, P. infestans | Up to 90% efficacy | mdpi.comrhhz.net |

| N-tert-butyl-N,N′-diacylhydrazine-1,2,3-thiadiazole | Insecticide | Plutella xylostella L. | 79% mortality at 200 µg/mL | |

| Combined 1,2,3-thiadiazole/1,3,4-thiadiazole derivative | Insecticide | Culex pipiens pallen | 100% activity at 5 µg/mL | sioc-journal.cn |

Exploration of Other Pharmacological Profiles (e.g., Anticonvulsant, Antioxidant, Anti-inflammatory)

The versatility of the thiadiazole scaffold extends to a range of other pharmacological activities, including anticonvulsant, antioxidant, and anti-inflammatory effects. mdpi.comgavinpublishers.com

Anticonvulsant Activity: Numerous studies have highlighted the potential of thiadiazole derivatives as anticonvulsant agents. scilit.comresearchgate.netfrontiersin.org While direct research on 5-Butoxy-1,2,3-thiadiazole is absent, studies on related structures emphasize the importance of alkoxy substituents. For example, research on 5-alkoxy- scilit.commdpi.comgoogle.com.natriazolo[4,3-a]quinoline and 8-alkoxy-quinoline derivatives demonstrated that the length and nature of the alkoxy chain are critical for anticonvulsant potency in maximal electroshock seizure (MES) tests. mdpi.com This suggests that the butoxy group could be a relevant feature for tuning such activity.

Anti-inflammatory Activity: Derivatives of various thiadiazole isomers have been investigated for their ability to combat inflammation. gavinpublishers.comtandfonline.comresearchgate.net A US patent specifically claims diphenyl-1,2,3-thiadiazoles as anti-inflammatory agents, where substituents on the phenyl rings can include C1-C3 alkoxy groups. google.com Although this does not explicitly include a butoxy group, it points to the potential relevance of alkoxy substituents in this class of compounds for anti-inflammatory effects. Research on other heterocyclic systems like imidazo[2,1-b] researchgate.netscilit.comgoogle.com.nathiadiazoles also shows that substituents such as methoxy (B1213986) groups can contribute to selective COX-2 inhibitory activity. mdpi.com

Antioxidant Activity: The thiadiazole ring system is present in various compounds reported to have antioxidant properties. mdpi.com This activity is crucial for combating oxidative stress, which is implicated in numerous diseases. Specific studies on the antioxidant potential of 5-Butoxy-1,2,3-thiadiazole are not available, but this remains a plausible area of investigation for this class of compounds.

Strategies for Modulating Biological Activity through Systematic Structural Modifications

The biological activity of thiadiazole derivatives is highly dependent on their structural features, and systematic modification is a key strategy for optimizing their therapeutic or agrochemical potential. mdpi.comresearchgate.net Structure-activity relationship (SAR) studies aim to correlate specific structural changes with effects on biological potency and selectivity. researchgate.netnih.gov

Key strategies for the 1,2,3-thiadiazole scaffold include:

Substitution at C4 and C5: The carbon atoms of the thiadiazole ring are common sites for modification. Introducing different functional groups at these positions can drastically alter the molecule's electronic properties, steric profile, and ability to form hydrogen bonds, thereby influencing its interaction with biological targets. mdpi.com For instance, in the development of JNK inhibitors, modifications on the thiadiazole ring were crucial for achieving potency and selectivity. nih.gov

Modification of Substituent Chains: For derivatives containing alkyl or alkoxy side chains, such as the butoxy group in 5-Butoxy-1,2,3-thiadiazole, altering the chain length, branching, or introducing unsaturation can have a profound impact on activity. Studies on 5-alkoxy and 8-alkoxy quinoline (B57606) derivatives with anticonvulsant activity have shown that there is often an optimal chain length for maximum potency, with activity decreasing for both shorter and longer chains. mdpi.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common medicinal chemistry tactic. The thiadiazole ring itself is sometimes considered a bioisostere of oxadiazole or pyrimidine (B1678525) rings, which allows chemists to explore new chemical space while retaining desired biological interactions.

Molecular Hybridization: Combining the 1,2,3-thiadiazole scaffold with other known pharmacophores is a powerful strategy. This has been demonstrated in the synthesis of hybrids containing 1,2,3-thiadiazole and 1,3,4-thiadiazole for enhanced insecticidal activity, or with tetrazole moieties for antiviral applications. mdpi.comsioc-journal.cn This approach aims to create multifunctional molecules or to enhance the activity of the primary scaffold through synergistic effects.

These strategies highlight the systematic approach used by chemists to fine-tune the properties of 1,2,3-thiadiazole derivatives, providing a roadmap for the potential future development and optimization of compounds like 5-Butoxy-1,2,3-thiadiazole.

Future Directions and Emerging Research Opportunities for 5 Butoxy 1,2,3 Thiadiazole

Development of Novel and Efficient Synthetic Methodologies for Specific Isomers

The synthesis of 1,2,3-thiadiazoles has traditionally been achieved through methods like the Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride. mdpi.comresearchgate.net However, the pursuit of more efficient, regioselective, and environmentally benign synthetic routes is a continuous endeavor in organic chemistry. For 5-Butoxy-1,2,3-thiadiazole, future research could focus on developing novel synthetic strategies that offer high yields and specificity.

Recent advancements in synthetic chemistry have provided several alternative routes for the synthesis of 1,2,3-thiadiazole (B1210528) derivatives. These include:

TBAI-catalyzed reactions: A metal-free approach using tetrabutylammonium (B224687) iodide (TBAI) to catalyze the reaction between N-tosyl hydrazones and sulfur offers an improvement over the classic Hurd-Mori reaction. organic-chemistry.org

Room-temperature synthesis: An efficient method utilizing the reaction of tosylhydrazones with ammonium (B1175870) thiocyanate (B1210189) in ethanol (B145695) at room temperature provides very good yields and tolerates a wide range of functional groups. organic-chemistry.org

Visible-light photocatalysis: The use of visible light and a photocatalyst like cercosporin (B1668469) allows for the synthesis of 1,2,3-thiadiazoles under mild and sustainable conditions. organic-chemistry.org

Iodine-mediated cyclization: A transition-metal-free, one-pot synthesis involving the cross-coupling cyclization of enaminones, tosylhydrazine, and elemental sulfur mediated by iodine in dimethyl sulfoxide (B87167) has been developed for 5-acyl-1,2,3-thiadiazoles. organic-chemistry.org

The synthesis of 5-alkoxy-1,2,5-thiadiazole derivatives has also been described, which could potentially be adapted for the 1,2,3-isomer. nih.gov The development of synthetic methods specifically for 5-alkoxy-1,2,3-thiadiazoles, such as the butoxy derivative, would be a significant step forward.

Application of Advanced Spectroscopic Techniques for Fine Structural Details

A thorough understanding of the three-dimensional structure of 5-Butoxy-1,2,3-thiadiazole is crucial for elucidating its reactivity and biological activity. While standard spectroscopic techniques like NMR and IR are fundamental, advanced methods can provide deeper insights into its fine structural details. cumhuriyet.edu.tr

Future research should employ a combination of advanced spectroscopic techniques, including:

Two-dimensional NMR spectroscopy (2D-NMR): Techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning proton and carbon signals and determining connectivity within the molecule.

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation, bond lengths, and bond angles. researchgate.net

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy: This technique, combined with mass spectrometry, can be used to probe the structure of gas-phase ions, which is particularly useful for distinguishing between isomers and understanding fragmentation pathways. mdpi.com

Computational Spectroscopy: The integration of experimental data with theoretical calculations (e.g., DFT) of spectroscopic parameters (NMR chemical shifts, IR frequencies) can aid in the interpretation of complex spectra and provide a more complete structural picture. cumhuriyet.edu.trlew.ro

A detailed review of the structural data for 1,2,3-thiadiazoles, including X-ray analysis and various forms of NMR spectroscopy, has been compiled, providing a solid foundation for future studies on specific derivatives like 5-Butoxy-1,2,3-thiadiazole. e-bookshelf.de

Refined Computational Modeling for Targeted Design and Mechanism Elucidation

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding the design of new derivatives with desired characteristics. For 5-Butoxy-1,2,3-thiadiazole, refined computational modeling can play a pivotal role in several areas.

Key areas for future computational research include:

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can be used to study reaction mechanisms, such as photoinduced rearrangements, in a condensed phase by treating the solute quantum mechanically and the solvent classically. aip.org

Density Functional Theory (DFT) Calculations: DFT can be employed to calculate a wide range of molecular properties, including optimized geometries, electronic structures, and spectroscopic parameters, which can be correlated with experimental data. lew.ronih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be used to build models that relate the structural features of a series of compounds to their biological activity, aiding in the design of more potent analogs. nih.gov

Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques are essential for studying the interactions of 5-Butoxy-1,2,3-thiadiazole with biological targets at the atomic level, predicting binding affinities and modes of action. nih.govnih.gov

For example, computational studies on 1,2,3-thiadiazole have investigated its molecular electrostatic potential surface (MESP) to identify reactive centers. lew.ro Similar studies on 5-Butoxy-1,2,3-thiadiazole could provide valuable insights into its reactivity.

Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways

The 1,2,3-thiadiazole scaffold is known to be a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and insecticidal properties. mdpi.comresearchgate.net The specific biological profile of 5-Butoxy-1,2,3-thiadiazole, however, remains largely unexplored.

Future research should focus on a systematic evaluation of the biological activities of 5-Butoxy-1,2,3-thiadiazole and its analogs against a diverse panel of targets. This could include:

Antimicrobial and Antifungal Screening: Testing against a range of pathogenic bacteria and fungi to identify potential new anti-infective agents. dovepress.com

Anticancer Activity: Evaluating cytotoxicity against various cancer cell lines and investigating the underlying mechanisms of action. dovepress.com

Enzyme Inhibition Assays: Screening against specific enzymes that are known drug targets, such as kinases or proteases. lew.ro

Plant Activator Properties: Investigating its potential to induce systemic acquired resistance in plants, a promising strategy for crop protection. mdpi.comnih.gov

The table below summarizes some of the reported biological activities of various 1,2,3-thiadiazole derivatives, highlighting the potential areas for investigation for 5-Butoxy-1,2,3-thiadiazole.

| Biological Activity | Target/Organism | Reference Compound(s) |

| Antiviral (HIV-1) | MT-4 cells | 1,2,3-thiadiazole derivative 93 |

| Antiamoebic | E. histolytica | 4-bromo phenyl-1,2,3-thiadiazole and furan (B31954) based 1,2,3-thiadiazole |

| Antifungal | P. piricola, Gibberella zeae | Triethyltin-based 1,2,3-thiadiazole carboxylate |

| Plant Activator | M. melonis, C. cassiicola, P. syringae pv. Lachrymans, P. infestans | 1,2,3-thiadiazole derivatives 136 and 137 |

| Anticancer | SW480, HCT116, MCF-7 cell lines | 1,2,3-thiadiazole derivatives 4b and 4c |

Investigation of Synergistic Effects in Hybrid Structures Involving the 5-Butoxy-1,2,3-thiadiazole Moiety

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery to enhance activity, overcome drug resistance, or improve pharmacokinetic properties. mdpi.com The 1,2,3-thiadiazole moiety has been successfully incorporated into various hybrid structures, leading to compounds with enhanced biological activities. mdpi.comresearchgate.net

Future research should explore the synthesis of hybrid molecules that incorporate the 5-Butoxy-1,2,3-thiadiazole scaffold. Potential hybridization partners could include:

Other Heterocycles: Fusing or linking the 5-Butoxy-1,2,3-thiadiazole ring with other biologically active heterocyclic systems like triazoles, oxadiazoles, or pyrazoles. nih.govsioc-journal.cnresearchgate.net

Natural Products: Conjugating the 5-Butoxy-1,2,3-thiadiazole moiety to natural product scaffolds to create novel bioactive compounds.

Glycosides: The synthesis of thiadiazole glycosides has been shown to be a promising approach for developing new anticancer agents. nih.gov

For instance, hybrid molecules containing both 1,2,3-thiadiazole and 1,3,4-thiadiazole (B1197879) rings have been synthesized and shown to possess good fungicidal and insecticidal activities. sioc-journal.cn Similarly, hybrids of 1,2,3-triazole and 1,3,4-thiadiazole have been investigated as potential inhibitors of COVID-19 main protease. biointerfaceresearch.com The design and synthesis of such hybrid structures incorporating the 5-Butoxy-1,2,3-thiadiazole core could lead to the discovery of new therapeutic agents with synergistic or novel modes of action.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 5-Butoxy-1,2,3-thiadiazole?

- Methodology : Copper-catalyzed cross-coupling reactions are commonly used for introducing alkoxy groups (e.g., butoxy) to thiadiazole rings. For example, halogenated thiadiazole derivatives can react with butanol derivatives under catalytic conditions (e.g., CuI/ligand systems) at moderate temperatures (70–80°C) to achieve substitution . Alternative methods include using Lawesson’s reagent for cyclization of diazo intermediates, which has been applied to synthesize ethyl- and aryl-substituted thiadiazoles .

- Key considerations : Optimize solvent polarity (e.g., DMF or THF) and catalyst loading to enhance yield and purity. Monitor reaction progress via TLC or HPLC to minimize side products.

Q. How can the purity and structure of 5-Butoxy-1,2,3-thiadiazole be verified?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : Analyze - and -NMR spectra to confirm substitution patterns (e.g., butoxy group integration at δ 1.0–1.5 ppm for methyl protons) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]) and fragmentation patterns.

- Elemental analysis : Compare calculated vs. experimental C/H/N/S ratios to validate purity (>95%) .

Q. What solvents and conditions stabilize 5-Butoxy-1,2,3-thiadiazole during storage?

- Methodology : Store under inert gas (N or Ar) at 4°C in anhydrous solvents like dichloromethane or acetonitrile to prevent hydrolysis. Avoid prolonged exposure to light, as thiadiazoles may undergo photodegradation .

Advanced Research Questions

Q. How does the butoxy substituent influence the electronic and steric properties of 1,2,3-thiadiazole?

- Methodology :

- Computational studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze electron density distribution and HOMO-LUMO gaps. The electron-donating butoxy group increases ring electron density, enhancing nucleophilic substitution reactivity .

- Experimental validation : Compare reaction rates of 5-Butoxy-1,2,3-thiadiazole with unsubstituted analogs in SNAr reactions (e.g., with aryl halides). Use Hammett plots to quantify substituent effects .

Q. What strategies mitigate competing side reactions during functionalization of 5-Butoxy-1,2,3-thiadiazole?

- Methodology :

- Protecting groups : Temporarily protect reactive sites (e.g., thiadiazole S-atom) with trimethylsilyl groups during alkylation or acylation steps .

- Selective catalysis : Use Pd/Cu bimetallic systems to direct cross-coupling reactions (e.g., Suzuki-Miyaura) toward specific positions, minimizing dimerization .

Q. How does 5-Butoxy-1,2,3-thiadiazole compare to amino- or methyl-substituted analogs in biological activity?

- Methodology :

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., 5-amino, 5-methyl) and test against microbial/fungal strains. The butoxy group’s lipophilicity improves membrane penetration, enhancing antimicrobial potency compared to polar amino derivatives .

- Mechanistic assays : Use fluorescence microscopy to track cellular uptake in bacterial models (e.g., E. coli) .

Q. Can 5-Butoxy-1,2,3-thiadiazole serve as a ligand in coordination chemistry?

- Methodology :

- Complexation studies : React with transition metals (e.g., Cu(II), Pd(II)) in ethanol/water mixtures. Characterize complexes via IR (S→M bond stretches at 400–500 cm) and single-crystal XRD .

- Catalytic testing : Evaluate metal complexes in oxidation reactions (e.g., cyclohexane → adipic acid) to assess catalytic efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products